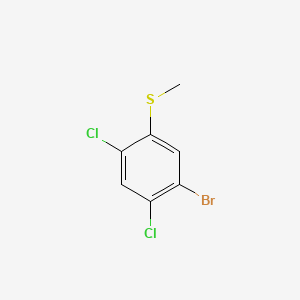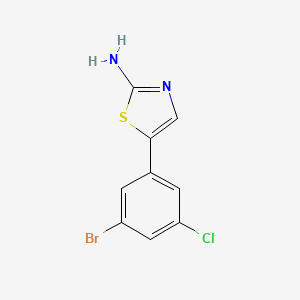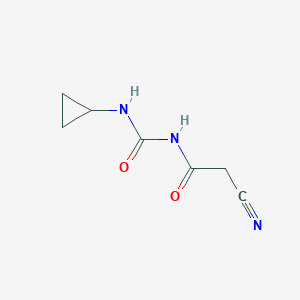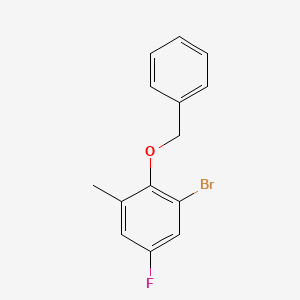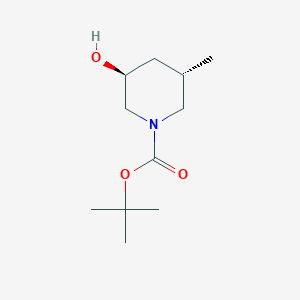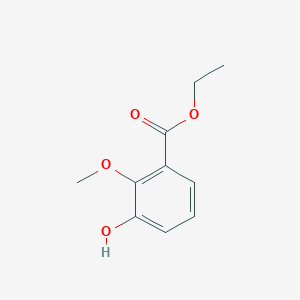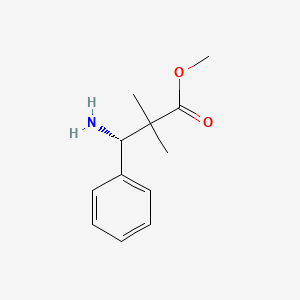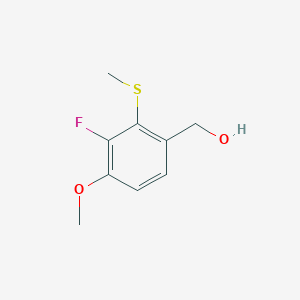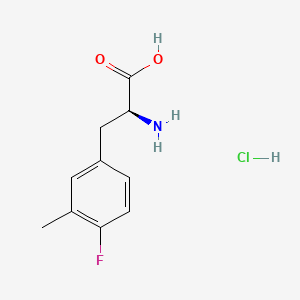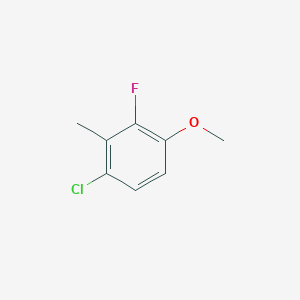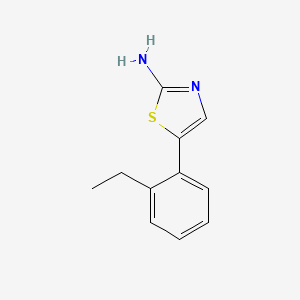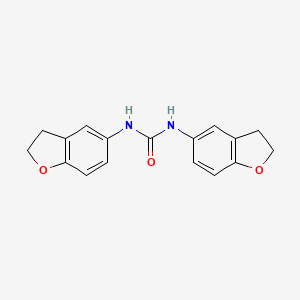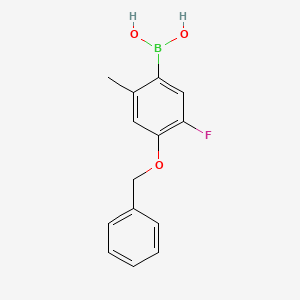
(4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a benzene ring substituted with benzyloxy, fluoro, and methyl groups. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(Benzyloxy)-5-fluoro-2-methylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Lithiation: The brominated intermediate is then treated with a strong base such as n-butyllithium to generate the corresponding aryl lithium compound.
Borylation: The aryl lithium compound is reacted with a boron source, such as trimethyl borate or boron tribromide, to form the boronic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling the temperature, reaction time, and the stoichiometry of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, making it a powerful tool for constructing complex organic molecules.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding boronic ester or alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Boronic esters, alcohols.
Wissenschaftliche Forschungsanwendungen
(4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the design of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Boronic acids are explored for their potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of benzyloxy and fluoro substituents.
3-Formylphenylboronic Acid: Similar to 4-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
(4-(Benzyloxy)-5-fluoro-2-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and research.
Eigenschaften
Molekularformel |
C14H14BFO3 |
|---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
(5-fluoro-2-methyl-4-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-14(13(16)8-12(10)15(17)18)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
InChI-Schlüssel |
VZSSRSCXCUNUNS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1C)OCC2=CC=CC=C2)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


